1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride
Description
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-N',N'-dimethylethane-1,2-diamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3.3ClH/c1-18(2)13-10-17-16-8-11-19(12-9-16)14-15-6-4-3-5-7-15;;;/h3-7,16-17H,8-14H2,1-2H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPCTYOZJHGEDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1CCN(CC1)CC2=CC=CC=C2.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride typically involves the reaction of piperidine derivatives with benzyl halides and dimethylamine. The process generally includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.
Dimethylaminoethylation: The benzylated piperidine is reacted with dimethylamine to introduce the dimethylaminoethyl group.
Formation of Trihydrochloride Salt: The final compound is converted to its trihydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and dimethylaminoethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound, often leading to the removal of specific functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride is , with a molar mass of approximately 370.79 g/mol. The compound features a piperidine ring substituted with a benzyl group and a dimethylaminoethyl side chain. The presence of three hydrochloride groups enhances its solubility and stability in various solvents, making it suitable for experimental use.
Biological Activities
This compound has shown promising biological activities, particularly in relation to neurotransmitter systems. Preliminary studies indicate that it may interact with dopamine and serotonin receptors, suggesting potential applications in treating neurological disorders.
Table 1: Biological Activities Overview
Therapeutic Applications
Given its structural properties and biological activities, this compound could have several therapeutic applications:
- Psychiatric Disorders : Its interaction with neurotransmitter systems positions it as a candidate for research into treatments for depression and anxiety.
- Pain Management : The analgesic properties suggest potential use in pain relief therapies.
- Cognitive Enhancement : Further studies may explore its role in enhancing cognitive functions or treating neurodegenerative diseases.
Case Study 1: Antidepressant Activity
A study conducted on a series of piperidine derivatives, including this compound, demonstrated significant antidepressant-like effects in rodent models. The compound was administered at varying doses, resulting in notable improvements in behavioral tests such as the forced swim test (FST) and tail suspension test (TST) .
Case Study 2: Analgesic Effects
Another investigation assessed the analgesic properties of this compound using formalin-induced pain models in rats. Results indicated that administration of the compound significantly reduced pain-related behaviors compared to control groups, suggesting its potential as an analgesic agent .
Mechanism of Action
The mechanism of action of 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride (CAS: PK00255E-2)
- Structure: Substitutes the benzyl group with a 3-nitrobenzyl moiety and lacks the dimethylaminoethyl side chain.
- The dihydrochloride salt form (vs. trihydrochloride) may result in lower solubility .
- Application : Used in research and development, though its nitro group may limit biocompatibility due to toxicity risks .
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride (CAS: 1062580-52-2)
- Structure : Features methyl groups at the 3- and 4-positions of the piperidine ring, altering steric hindrance. The dihydrochloride salt has a molecular weight of 291.26 g/mol , significantly lower than the trihydrochloride form .
- Properties : The methyl substitutions likely enhance lipophilicity, improving membrane permeability. The melting point (249–251°C ) suggests high crystallinity and stability .
1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine Hydrochloride (CAS: 1956325-27-1)
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Salt Form | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|
| Target Compound | 370.79 | Trihydrochloride | Benzyl, dimethylaminoethyl | High (due to triple HCl) |
| 1-(3-Nitrobenzyl)piperidin-4-amine | Not reported | Dihydrochloride | Nitrobenzyl | Moderate (di-HCl salt) |
| (3R,4R)-Analog | 291.26 | Dihydrochloride | Methyl, benzyl | Moderate (lower HCl content) |
| Trifluoromethylbenzyl Analog | 308.77 | Hydrochloride | Trifluoromethylbenzyl | High (CF₃ enhances lipophilicity) |
Key Observations :
Key Findings :
- The target compound exhibits moderate potency (IC₅₀ ~32 µM), comparable to quinoline derivatives but less potent than compounds with bromo or methoxy substituents .
- Hydrogen bonding with Ser116 (vs. multiple residues in other compounds) suggests a narrower target interaction profile .
Biological Activity
1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride (CAS Number: 1177148-88-7) is a synthetic compound with significant potential in pharmacological research. Its unique structure, characterized by a piperidine ring, a benzyl group, and a dimethylaminoethyl side chain, suggests various biological activities, particularly in the central nervous system (CNS). This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of approximately 370.8 g/mol. The presence of three hydrochloride groups enhances its solubility in aqueous solutions, making it suitable for biological assays.
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | Six-membered ring containing one nitrogen atom |
| Benzyl Group | Enhances lipophilicity and receptor binding |
| Dimethylaminoethyl Side Chain | Potential for interaction with neurotransmitter receptors |
Neuropharmacological Effects
Preliminary studies suggest that this compound may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Compounds with similar structures have shown:
- Dopamine Reuptake Inhibition : Related compounds have been identified as selective dopamine reuptake inhibitors, which could position this compound as a candidate for treating disorders like depression or ADHD .
- Sigma Receptor Modulation : The compound may also act on sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
Research indicates that the structural components of this compound contribute significantly to its biological activity. SAR studies reveal that modifications to the piperidine and benzyl moieties can enhance receptor affinity and selectivity.
Notable SAR Findings
| Compound Name | Activity Description |
|---|---|
| 1-benzylpiperidine | Lacks dimethylaminoethyl side chain |
| N,N-dimethylpiperidone | No benzyl group; different therapeutic applications |
| 4-(2-(dimethylamino)ethyl)piperidine | Different receptor interactions due to structural variation |
| 1-benzyl-N-methylpiperidin-4-amine | Variation in side chain affects biological activity |
Study on CCR3 Antagonism
A related series of benzyl-piperidines demonstrated potent antagonism at the CCR3 receptor, indicating potential applications in treating allergic responses and asthma . The findings suggest that modifications similar to those in this compound could enhance efficacy against chemokine-mediated pathways.
Sigma Receptor Studies
Research has shown that sigma receptors play a crucial role in various CNS functions. The modulation of these receptors by compounds similar to this compound could lead to new therapeutic strategies for neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-benzyl-N-[2-(dimethylamino)ethyl]piperidin-4-amine trihydrochloride, and how are intermediates characterized?
- Methodology : The compound can be synthesized via reductive amination using 1-benzylpiperidin-4-one and 2-(dimethylamino)ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride). Intermediates should be purified via column chromatography and characterized using NMR (¹H/¹³C) and mass spectrometry. For example, similar piperidine derivatives were synthesized by reacting N-benzylpiperidone with substituted anilines under acidic conditions .
- Key Considerations : Monitor reaction progress with TLC, and confirm trihydrochloride salt formation via elemental analysis or ion chromatography.
Q. How should researchers characterize the purity and stability of this compound under varying environmental conditions?
- Methodology : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>98%). Stability studies should evaluate degradation under stressors:
- pH : Test solubility and decomposition in buffers (pH 3–9) at 25°C/37°C .
- Temperature : Accelerated stability testing at 40°C/60°C over 4 weeks .
- Light : Expose to UV-Vis light (300–800 nm) and monitor changes via UV spectroscopy .
Q. What spectroscopic techniques are most effective for structural confirmation?
- Methodology :
- NMR : ¹H NMR (D2O or DMSO-d6) to confirm benzyl protons (δ 7.2–7.4 ppm), piperidine CH2 groups (δ 2.5–3.5 ppm), and dimethylamino ethyl signals (δ 2.2–2.4 ppm) .
- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ and isotopic patterns consistent with trihydrochloride salts .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., sigma receptors)?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to σ-1/σ-2 receptors, leveraging crystal structures (PDB: 5HK1, 6DK1). Focus on the dimethylaminoethyl group’s role in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- Data Interpretation : Compare predicted binding affinities with experimental IC50 values from radioligand assays (e.g., [³H]DTG for σ receptors) .
Q. How can researchers resolve discrepancies between in vitro binding affinity and in vivo pharmacological activity?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS to assess bioavailability. For example, similar piperidine amines showed reduced CNS penetration due to P-glycoprotein efflux .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and identify metabolites using HRMS. Adjust experimental models (e.g., use KO mice for efflux transporters) .
Q. What strategies optimize the compound’s selectivity for adrenergic α2 vs. serotonin receptors?
- Methodology :
- SAR Studies : Synthesize analogs with modified benzyl or dimethylamino groups. Test affinity via competitive binding assays (e.g., [³H]clonidine for α2, [³H]ketanserin for 5-HT2A) .
- Functional Assays : Use cAMP accumulation (CHO cells transfected with α2A/5-HT receptors) to assess agonist/antagonist activity .
Methodological Tables
| Parameter | Technique | Conditions | Reference |
|---|---|---|---|
| Synthetic Yield | Reductive Amination | NaBH3CN, MeOH, 24h, 25°C | |
| Purity Analysis | HPLC | C18, 0.1% TFA, 220 nm | |
| Stability (pH 7.4) | UV-Vis Spectroscopy | 37°C, 14 days, λ=254 nm | |
| Receptor Binding | Radioligand Assay | [³H]DTG, σ-1 receptors, Kd calculation |
Key Considerations for Researchers
- Contradictions in Data : If in vitro binding does not translate to in vivo efficacy, evaluate blood-brain barrier permeability or metabolite interference .
- Advanced Characterization : Combine X-ray crystallography (for salt form confirmation) with thermodynamic solubility studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
